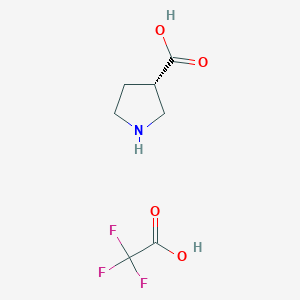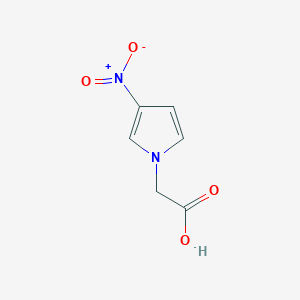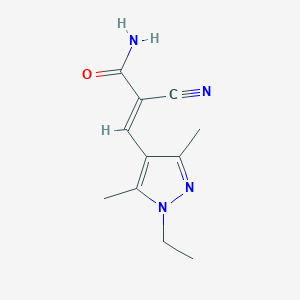
1,4,6-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Tribromo-dibenzofuran is a halogenated derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method provides better control over the bromination process and can yield high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of methoxy-dibenzofuran derivatives.
Oxidation: Formation of dibenzofuran-quinones.
Reduction: Formation of dibenzofuran or partially dehalogenated dibenzofuran derivatives.
Applications De Recherche Scientifique
1,4,6-Tribromo-dibenzofuran has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their interactions with biological targets.
Environmental Chemistry: Studied for its environmental impact and behavior, including its persistence and degradation in various ecosystems.
Mécanisme D'action
The mechanism of action of 1,4,6-Tribromo-dibenzofuran depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes, receptors, or DNA. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired therapeutic effects.
In materials science, the compound’s electronic properties are influenced by the presence of bromine atoms, which can affect its conductivity, light absorption, and emission characteristics. These properties are exploited in the design of organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6-Tribromo-dibenzofuran: Another brominated dibenzofuran derivative with bromine atoms at different positions. It may exhibit different reactivity and properties compared to 1,4,6-Tribromo-dibenzofuran.
1,3,5-Tribromo-dibenzofuran: A structural isomer with bromine atoms at positions 1, 3, and 5. Its chemical behavior and applications may vary due to the different substitution pattern.
Dibenzofuran: The parent compound without bromine substitution. It serves as a reference for understanding the impact of bromination on the compound’s properties.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at positions 1, 4, and 6 can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
Propriétés
Numéro CAS |
617707-43-4 |
|---|---|
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
1,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H |
Clé InChI |
CVADOVBDHHGHTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C(C=CC(=C23)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)

![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)


![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)


![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)

